

Technical Monograph: Structural & Functional Analysis of C₈H₅NO₃S Isomers

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Compound of Interest

Compound Name: *2-Mercaptobenzoxazole-5-carboxylic acid*

CAS No.: 7341-98-2

Cat. No.: B187989

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Executive Summary & Isomeric Context

The molecular formula C₈H₅NO₃S does not refer to a single ubiquitous commodity chemical (like Saccharin, C₇H₅NO₃S) but rather represents a specific class of heterocyclic isomers used primarily as scaffolds in fragment-based drug discovery (FBDD).

While multiple theoretical arrangements exist, this guide focuses on the most chemically significant and commercially available isomer: 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. This compound represents a "privileged structure" in medicinal chemistry—a bi-heteroaryl system combining a thiophene ring and an isoxazole core with a carboxylic acid handle, widely used to synthesize anti-inflammatory agents and penicillin intermediates.

Key Isomer Identification Table:

Compound Name	IUPAC Name	Relevance
Primary Target	5-(Thiophen-2-yl)isoxazole-3-carboxylic acid	High. Key intermediate for antibiotics and bioisostere studies.
Isomer B	2-(Furan-2-yl)thiazole-4-carboxylic acid	Medium. Thiazole-based scaffold for kinase inhibitors.
Isomer C	6-Methoxybenzothiazole-4,7-dione	Low. Quinone-like oxidation product; less common.

Nomenclature & Structural Analysis

IUPAC Name Decomposition

The systematic naming of the primary target follows the IUPAC Blue Book recommendations for heterocyclic systems.

- Principal Functional Group: Carboxylic acid (-COOH).^{[1][2]} This takes precedence for numbering.
- Parent Hydride: Isoxazole (a five-membered ring containing adjacent Oxygen and Nitrogen).
- Numbering: The isoxazole ring is numbered starting from Oxygen (1) and Nitrogen (2). The carboxyl group is at position 3 to minimize locants for the principal group.
- Substituent: A thiophene ring attached at position 2 of the thiophene to position 5 of the isoxazole.

Full IUPAC Name: 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Commonly accepted: 5-(2-Thienyl)isoxazole-3-carboxylic acid^{[3][4]}

Chemical Identifiers^{[5][6]}

- SMILES: OC(=O)C1=NOC(=C1)C2=CC=CS2
- InChIKey: OBTRHBQUXRJHJR-UHFFFAOYSA-N^[3]

- Molecular Weight: 195.20 g/mol [3][5]

Physicochemical Profile (Data Summary)

The following data is critical for researchers assessing the "drug-likeness" of this scaffold using Lipinski's Rule of 5.

Property	Value	Interpretation for Drug Design
Molecular Weight	195.20 Da	Ideal fragment (<300 Da) for growing into larger leads.
LogP (Predicted)	~1.8 - 2.1	Moderate lipophilicity; good membrane permeability potential.
TPSA	~80 Å ²	<140 Å ² suggests good oral bioavailability.
H-Bond Donors	1 (COOH)	Low count favors permeability.
H-Bond Acceptors	4 (N, O, O, S)	Potential for specific binding site interactions.
pKa (Acid)	~3.5 - 4.0	Ionized at physiological pH (COO ⁻).

Synthetic Methodology

The synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid is a classic example of heterocyclic construction using Claisen condensation followed by cyclization. This protocol is self-validating because the intermediate dione has a distinct color change and the final product precipitates upon acidification.

Reaction Pathway Logic

- Claisen Condensation: 2-Acetylthiophene is reacted with diethyl oxalate. The strong base (NaOEt) deprotonates the acetyl group, which attacks the oxalate to form a 1,3-dicarbonyl (diketo ester).

- Cyclization: The diketo ester reacts with hydroxylamine (NH_2OH). The nitrogen attacks the ketone adjacent to the thiophene (or the ester, depending on pH control), but thermodynamically, the 3-carboxy-5-substituted isoxazole is favored under standard conditions.
- Hydrolysis: The ethyl ester is saponified to the free acid.

Visualization of Synthesis Workflow

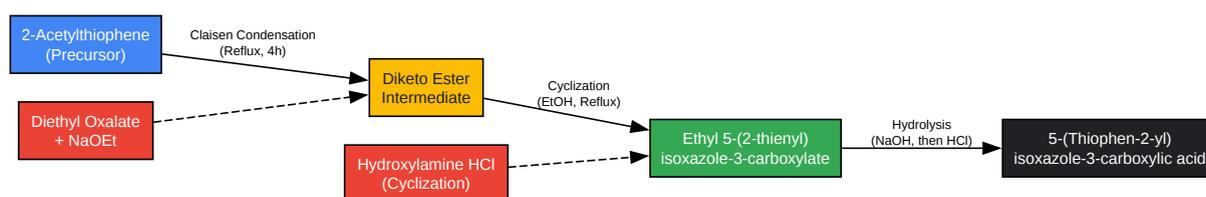


Figure 1: Synthetic route for $\text{C}_8\text{H}_5\text{NO}_3\text{S}$ target via Claisen condensation and heterocyclization.

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Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the stench of thiophene derivatives.

- Condensation:
 - Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
 - Add diethyl oxalate (1.1 eq) dropwise at 0°C .
 - Add 2-acetylthiophene (1.0 eq) slowly. The solution will turn yellow/orange.
 - Reflux for 4 hours.
 - Checkpoint: TLC should show disappearance of starting material and appearance of a polar spot (diketo ester).
- Cyclization:

- Cool the mixture to room temperature.
- Add Hydroxylamine hydrochloride (1.2 eq) dissolved in a minimum amount of water.
- Reflux for 2 hours.
- Pour into ice water. The ethyl ester intermediate may precipitate. If not, extract with ethyl acetate.
- Hydrolysis (Saponification):
 - Dissolve the ester in 10% NaOH solution. Stir at 60°C for 1 hour.
 - Critical Step: Cool on ice and acidify to pH 2 using 6M HCl.
 - The product C₈H₅NO₃S will precipitate as a white/off-white solid.
 - Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water.

Medicinal Chemistry Applications

The C₈H₅NO₃S scaffold is highly valued in drug development for two reasons:

- Bioisosterism: The isoxazole ring acts as a bioisostere for amide bonds or carboxylic acids, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.
- Fragment-Based Drug Design (FBDD): The carboxylic acid moiety serves as a "warhead" or anchor point for combinatorial chemistry (e.g., amide coupling to create larger libraries).

Structure-Activity Relationship (SAR) Logic

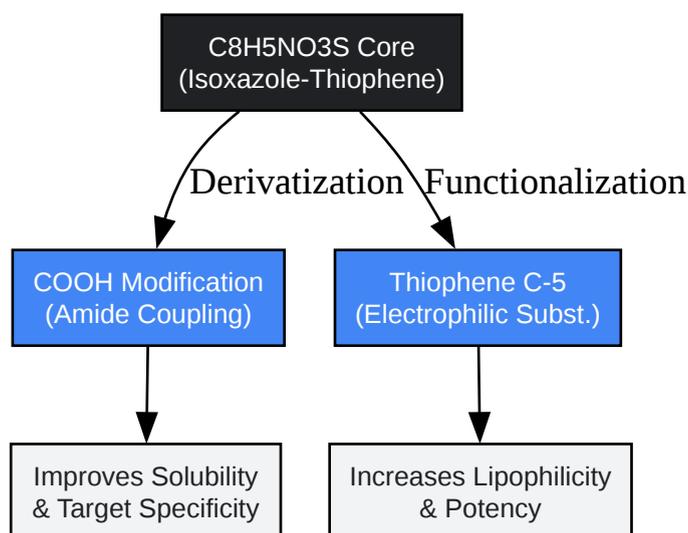


Figure 2: SAR optimization vectors for the C₈H₅NO₃S scaffold.

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